Product packaging for 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one(Cat. No.:)

6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one

Cat. No.: B11923439
M. Wt: 150.13 g/mol
InChI Key: OJPOTWPANGIZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one is a high-purity chemical compound intended for research and development purposes. The imidazo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry and drug discovery. Related heterocyclic compounds, such as various imidazo[1,2-a]pyridine derivatives, are extensively investigated for their diverse biological activities and applications in developing therapeutics for neurological disorders, infectious diseases, and more . This structural motif is often explored due to its potential to interact with various biological targets. Researchers value this scaffold for its potential in optimizing pharmacokinetic properties and target engagement. This compound is provided for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B11923439 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

6-hydroxy-2H-imidazo[1,5-a]pyridin-3-one

InChI

InChI=1S/C7H6N2O2/c10-6-2-1-5-3-8-7(11)9(5)4-6/h1-4,10H,(H,8,11)

InChI Key

OJPOTWPANGIZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CNC2=O)O

Origin of Product

United States

Advanced Spectroscopic and Computational Investigations of Tautomerism and Isomerism in 6 Hydroxyimidazo 1,5 a Pyridin 3 2h One

Prototropic Tautomerism of the Imidazo[1,5-a]pyridin-3(2H)-one System

Prototropic tautomerism, the migration of a proton between two or more locations within a molecule, is a key feature of the imidazo[1,5-a]pyridin-3(2H)-one scaffold. nih.gov This phenomenon is particularly complex in 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one due to the presence of two distinct moieties capable of tautomerization: the lactam function within the imidazolidinone ring and the hydroxyl group on the pyridine (B92270) ring.

Keto-Enol Tautomeric Equilibria in Solution and Solid State

The structure of this compound allows for multiple keto-enol tautomeric forms. The equilibrium between these forms is sensitive to the physical state (solid or solution) and the nature of the solvent. nih.govresearchgate.net

Two primary sites of tautomerism exist:

The Pyridine Ring: The 6-hydroxy substituent on the pyridine ring can tautomerize to form a pyridone structure. This type of tautomerism is well-documented for 2- and 4-hydroxypyridines, which predominantly exist as the pyridone tautomer due to the aromaticity of the pyridone ring and the strength of the resulting C=O bond. youtube.comchemtube3d.com

The Imidazolidinone Ring: The amide-like structure in the five-membered ring, specifically the 3(2H)-one moiety, can undergo tautomerization to its enol (or imidol) form, creating a 3-hydroxy-imidazo[1,5-a]pyridine. This is analogous to the tautomerism observed in other heterocyclic systems like pyrazolones, which can exist as OH, CH, and NH forms depending on conditions. mdpi.comclockss.org

These two tautomerizations can occur independently or concurrently, leading to at least four possible major tautomers. The predominant form in any given environment is determined by factors such as intramolecular hydrogen bonding, solvent polarity, and crystal packing forces. researchgate.netnih.gov In nonpolar solvents, the enol form is often favored, while the keto form may be more prevalent in the solid state or in polar, protic solvents. researchgate.netmdpi.com

Figure 1: Potential Tautomeric Equilibria for this compound (A depiction of the primary keto and enol forms involving the 3-one and 6-hydroxy positions.)

graph TD
    A[6-Hydroxy-imidazo[1,5-a]pyridin-3(2H)-one 
 (Keto-Keto)] --- B{Pyridone Tautomerization};
    B --- C[6-Oxo-1,2,6,7-tetrahydro-imidazo[1,5-a]pyridin-3-one 
 (Keto-Pyridone)];
    A --- D{Imidol Tautomerization};
    D --- E[Imidazo[1,5-a]pyridine-3,6-diol 
 (Enol-Enol)];
    C --- F{Imidol Tautomerization};
    F --- G[3-Hydroxy-6-oxo-1,6-dihydro-2H-imidazo[1,5-a]pyridin-7-ium-7-olate 
 (Enol-Pyridone)];
    E --- H{Pyridone Tautomerization};
    H --- G;```



N-Hydroxy Tautomerism in Related Imidazole (B134444) and Imidazopyridine Systems

While keto-enol tautomerism is the most prominent type for this compound, the involvement of nitrogen atoms in prototropic shifts is also critical. The tautomerism of the lactam moiety (a cyclic amide) in the 3(2H)-one ring is fundamentally an amide-imidol equilibrium, a specific class of keto-enol tautomerism where the proton shifts from a nitrogen atom to the carbonyl oxygen.

In related heterocyclic systems like pyrazolones, three potential tautomeric forms—OH, NH, and CH—are considered. clockss.orgFor 1-(2-pyridinyl)-2-pyrazolin-5-ones, studies have shown that intramolecular hydrogen bonds can form between the pyridine nitrogen and the OH or NH proton, creating additional tautomeric possibilities that influence the overall equilibrium. clockss.orgA similar intramolecular hydrogen bond could potentially form in a tautomer of this compound, for instance between the N-H of the imidazole ring and the oxygen of the 6-hydroxy/keto group, further stabilizing certain conformations. The investigation of such possibilities requires sophisticated 15N NMR spectroscopy in conjunction with computational studies. clockss.org

Structural Elucidation Techniques for Tautomer Identification

Determining the dominant tautomeric form of this compound under specific conditions requires a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. nih.govBy analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, researchers can identify the predominant form. rsc.org For this compound, the chemical shifts of the carbon atoms at positions C3 and C6 would be particularly informative. A carbon in a keto (C=O) environment has a distinctly different chemical shift from one in an enol (C-OH) environment. Comparing the observed spectra with those of "fixed" derivatives (where the labile proton is replaced by a group like methyl) can help in the unambiguous assignment of tautomeric structures. mdpi.comFor example, the ¹³C chemical shift for a carbonyl carbon (keto form) is typically found significantly downfield compared to the corresponding enol carbon.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Tautomer Identification (Based on data from related heterocyclic systems like pyrazolones and imidazopyrimidines) mdpi.comnih.gov | Tautomeric Form | C3 Chemical Shift (ppm) | C6 Chemical Shift (ppm) | Description | | :--- | :--- | :--- | :--- | | Keto (C=O) | 160 - 175 | 170 - 185 (Pyridone) | Carbon is part of a carbonyl group. | | Enol (C-OH) | 140 - 155 | 150 - 165 (Hydroxypyridine) | Carbon is part of a hydroxyl-bearing double bond. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy provide a "vibrational fingerprint" of a molecule, allowing for the identification of specific functional groups associated with each tautomer. nih.govThese techniques are valuable for analyzing both solid and solution samples. nih.gov The key vibrational modes for distinguishing between the keto and enol forms of this compound would be the C=O and O-H stretching frequencies. The presence of a strong absorption band in the carbonyl region of the IR spectrum is clear evidence for a keto or pyridone form, while a broad O-H stretch indicates an enol or hydroxypyridine form. nih.govTable 2: Characteristic IR Absorption Frequencies for Tautomer Identification (Based on data from related heterocyclic systems) nih.govnih.gov | Functional Group | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Intensity | | :--- | :--- | :--- | :--- | | O-H Stretch | Enol / Hydroxypyridine | 3200 - 3600 | Broad | | N-H Stretch | Keto / Pyridone | 3100 - 3500 | Medium, often broad | | C=O Stretch | Keto / Pyridone | 1650 - 1750 | Strong, sharp | | C=N / C=C Stretch | All forms | 1500 - 1650 | Medium to strong |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the most definitive method for elucidating the exact molecular structure, and therefore the specific tautomeric form, in the solid state. nih.govThis technique provides precise measurements of bond lengths and angles, allowing for the unambiguous distinction between single and double bonds. mdpi.com For instance, the bond between carbon and oxygen in a carbonyl group (C=O) is significantly shorter (approx. 1.20-1.25 Å) than a carbon-oxygen single bond in a hydroxyl group (C-O, approx. 1.32-1.40 Å). Similarly, C=N double bonds are shorter than C-N single bonds. By analyzing these bond lengths within the crystal structure of this compound, its solid-state tautomeric form can be established with high certainty. spast.orgThis technique has been crucial in proving that many heterocyclic compounds, predicted to be in one form in solution, exist as a different tautomer in the solid state. nih.govmdpi.comTable 3: Representative Bond Lengths for Tautomer Elucidation via X-ray Diffraction

Bond TypeAssociated TautomerTypical Bond Length (Å)
C=O Keto / Pyridone1.20 - 1.25
C-O Enol / Hydroxypyridine1.32 - 1.40
C=N Imine / Pyridine1.27 - 1.34
C-N Amine / Amide1.33 - 1.47

Table of Mentioned Compounds

Compound Name
This compound
Imidazo[1,5-a]pyridine (B1214698)
Pyridinone
Pyrrolone
Hydrazone
Oxindole
Pyrrolizin-3-one
2-Hydroxypyridine
Pyrazolone
1-(2-Pyridinyl)-1H-pyrazol-5-ol
Pyrazolo[1,5-a]pyrimidine
6-(2-Pyrrolyl)pyridazin-3-one
3-Hydroxy-imidazo[1,5-a]pyridine
1-(2-Pyridinyl)-2-pyrazolin-5-one

Quantum Chemical Computational Approaches to Tautomerism

Computational chemistry offers powerful methods to investigate the relative stabilities of tautomers, their geometric and electronic structures, and the energetic barriers that separate them. These theoretical insights are crucial for interpreting experimental data and predicting the behavior of tautomeric species in different environments.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It is particularly effective for calculating the relative energies and optimizing the molecular geometries of different tautomers. By employing functionals like B3LYP, researchers can obtain accurate predictions of which tautomeric form is the most stable in the gas phase or in solution.

For a compound like this compound, several tautomers can be envisaged, including the keto and enol forms. DFT calculations can determine the optimized geometry for each of these tautomers and their corresponding electronic energies. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant species at equilibrium. For instance, in a theoretical study on the tautomerism of 2,3-dihydroxypyridine, DFT calculations indicated that the keto form is the most stable tautomer. nih.gov Similar principles can be applied to the imidazo[1,5-a]pyridine system.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT This data is illustrative and based on trends observed in similar heterocyclic systems.

TautomerStructureRelative Energy (kcal/mol)
Keto-form This compound0.00
Enol-form Imidazo[1,5-a]pyridine-3,6-diol+5.7
Zwitterionic-form 3-Hydroxy-1-oxo-1,2-dihydroimidazo[1,5-a]pyridin-6-ium+12.3

Ab Initio Methods for Electronic Structure and Acidity Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous framework for studying the electronic structure of molecules. These methods are valuable for predicting properties such as acidity (pKa), which can be influenced by tautomeric equilibria. The distribution of electron density within a molecule, which can be accurately described by ab initio calculations, is a key determinant of its acidic or basic character.

The acidity of the hydroxyl group in this compound is expected to differ significantly between its tautomeric forms. By calculating the energy difference between the protonated and deprotonated forms of each tautomer, it is possible to predict their respective pKa values. This information is crucial for understanding how the molecule will behave in different pH environments.

Table 2: Hypothetical Predicted Acidity (pKa) of this compound Tautomers This data is illustrative and intended to show the application of ab initio methods.

TautomerPredicted pKa
Keto-form 8.5
Enol-form 7.2

Simulation of Spectroscopic Parameters

A powerful application of quantum chemical calculations is the simulation of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. By calculating these parameters for each possible tautomer, a direct comparison with experimental spectra can be made, allowing for the identification of the predominant tautomer in a given sample.

For example, the calculated 1H and 13C NMR chemical shifts for the keto and enol forms of this compound would be expected to show distinct differences, particularly for the protons and carbons near the sites of tautomerization. Similarly, the simulated UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can predict the maximum absorption wavelengths (λmax) for each tautomer, which can then be correlated with experimental measurements. In studies of related pyridine derivatives, TD-DFT calculations have been successfully used to assign observed absorption bands to specific tautomers. nih.gov

Table 3: Hypothetical Simulated Spectroscopic Data for Tautomers of this compound This data is illustrative and for demonstration purposes.

TautomerKey Simulated 1H NMR Shift (ppm)Simulated λmax (nm)
Keto-form H-2: 4.5285
Enol-form H-2: 7.8320

Solvent Effects on Tautomeric Equilibria (Computational Modeling)

The tautomeric equilibrium of a compound can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the relative stabilities of tautomers. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

The relative energies of the tautomers of this compound can be recalculated in the presence of various solvents to predict how the equilibrium will shift. For instance, polar solvents may preferentially stabilize a more polar tautomer, such as a zwitterionic form, thereby increasing its population in the equilibrium mixture. Theoretical studies on similar systems, like 3-hydroxy-2-mercaptopyridine, have shown that the energy barrier for proton transfer can be significantly lowered when mediated by a solvent molecule. nih.gov

Table 4: Hypothetical Influence of Solvent on the Relative Stability of the Keto-form of this compound This data is illustrative and demonstrates the principle of solvent effects.

SolventDielectric Constant (ε)Relative Energy of Keto-form (kcal/mol)
Gas Phase10.00
Dichloromethane8.9-1.2
Ethanol24.6-2.5
Water78.4-4.1

Mechanistic Insights and Preclinical Biological Activity of Imidazo 1,5 a Pyridin 3 2h One Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design

Systematic Modification of the Imidazo[1,5-a]pyridin-3(2H)-one Scaffold

The imidazo[1,5-a]pyridine (B1214698) core is a versatile platform that allows for extensive chemical modification. Early work focused on preparing imidazo[1,5-a]pyridin-3(2H)-one derivatives by starting with substituted 2-aminomethyl-pyridines and reacting them with phosgene (B1210022) or ethyl chlorocarbonate. nih.gov This led to derivatives with electron-attracting substituents, primarily at the C1 and N2 positions. nih.gov

More recent synthetic strategies have expanded the scope of accessible derivatives. A transition-metal-free method using molecular iodine facilitates the synthesis of various imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines, demonstrating an operationally simple route to a variety of derivatives. rsc.org Further functionalization, such as at the C1 and C3 positions, has been achieved through multi-step synthetic routes. For instance, imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives have been synthesized via strategies involving Vilsmeier-Haack reactions, oxidation, and subsequent amide coupling, followed by Suzuki coupling to introduce diverse aryl and heteroaryl groups. mdpi.com These systematic modifications are crucial for developing compounds with improved physicochemical properties and enhanced biological activity. mdpi.com

The table below summarizes key modification sites on the related imidazo[1,5-a]pyridine scaffold and the synthetic methods employed.

PositionType of ModificationSynthetic MethodReference
C1 / C2 Introduction of electron-attracting groupsReaction with phosgene or ethyl chlorocarbonate nih.gov
C1 Carboxamide group with aryl/heteroaryl substituentsVilsmeier-Haack, Oxidation, Amide Coupling, Suzuki Coupling mdpi.com
C3 Carboxamide group with aryl/heteroaryl substituentsFormylation, Oxidation, Amide Coupling, Suzuki Coupling mdpi.com
General Annulation from 2-pyridyl ketonesI₂-mediated oxidative annulation rsc.org

Impact of the 6-Hydroxyl Group on Biological Interactions

While extensive modifications have been performed across the imidazo[1,5-a]pyridine scaffold, specific research detailing the direct impact of a hydroxyl group at the 6-position of the imidazo[1,5-a]pyridin-3(2H)-one core is not extensively documented in the available literature. However, the influence of such a substitution can be inferred from general principles of medicinal chemistry.

A hydroxyl group is a polar, hydrogen-bonding functional group. Its introduction onto the pyridine (B92270) ring would be expected to significantly alter the electronic properties of the scaffold and its interaction with biological targets. Key potential impacts include:

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with amino acid residues within a target protein's binding site. This can enhance binding affinity and specificity.

Solubility: The polar nature of the hydroxyl group can increase the aqueous solubility of the molecule, which may affect its pharmacokinetic properties.

Metabolism: The hydroxyl group can serve as a site for Phase II metabolic transformations, such as glucuronidation or sulfation, which could influence the compound's in vivo half-life and clearance.

For related imidazo[1,2-a]pyridines, substitutions on the pyridine ring, such as the 8-benzyloxy group, have been shown to be compatible with biological activity. nih.gov This suggests that functionalization at equivalent positions on the imidazo[1,5-a]pyridine ring system is a viable strategy for modulating activity.

Identification and Characterization of Molecular Targets

The therapeutic potential of imidazo[1,5-a]pyridin-3(2H)-one derivatives is defined by their interaction with specific molecular targets. Research has identified several classes of enzymes and receptors that are modulated by this family of compounds.

Kinase Inhibition Mechanisms and Specificity

Derivatives of the imidazo[1,5-a]pyridine scaffold have emerged as potent kinase inhibitors. A scaffold hopping approach from an indazole core led to the identification of imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide derivatives as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). mdpi.com Computational modeling and a high-resolution co-crystal structure confirmed that these compounds bind to the ATP-binding site of the enzyme. mdpi.com The SAR studies indicated that substitutions at the C7 position of the imidazo[1,5-a]pyridine ring with various aryl and heteroaryl groups were critical for achieving high potency. mdpi.com

The table below presents the in vitro inhibitory data for selected imidazo[1,5-a]pyridine carboxamide derivatives against GSK-3β.

CompoundScaffold TypeR Group (at C7)GSK-3β IC₅₀ (nM)
8 Imidazo[1,5-a]pyridine-1-carboxamide4-Fluorophenyl100
9 Imidazo[1,5-a]pyridine-1-carboxamide4-Chlorophenyl120
16 Imidazo[1,5-a]pyridine-3-carboxamidePyridin-4-yl16
17 Imidazo[1,5-a]pyridine-3-carboxamidePyridin-3-yl29

Data sourced from mdpi.com

These findings underscore the potential of the imidazo[1,5-a]pyridine scaffold as a template for designing selective kinase inhibitors.

Enzyme Modulation (e.g., Proton Pump H+/K+-ATPase, Thymidylate Monophosphate Kinase)

The broader class of imidazopyridines has been extensively investigated for its enzyme-modulating capabilities, particularly as inhibitors of the gastric proton pump, H+/K+-ATPase.

Proton Pump H+/K+-ATPase: The isomeric scaffold, imidazo[1,2-a]pyridine (B132010), forms the core of a class of reversible proton pump inhibitors known as potassium-competitive acid blockers (P-CABs). acs.org These agents inhibit gastric acid secretion by competing with potassium ions at the enzyme's binding site. acs.org While the imidazo[1,5-a]pyridine ring has been included in patents for novel proton pump inhibitors, specific preclinical data for derivatives of this particular isomer are less prevalent in the scientific literature compared to their imidazo[1,2-a]pyridine counterparts. google.comgoogle.com

Thymidylate Monophosphate Kinase (TMPK): There is no information in the reviewed literature to suggest that imidazo[1,5-a]pyridin-3(2H)-one or its derivatives have been investigated as modulators of thymidylate monophosphate kinase.

Ligand-Receptor Binding Studies and Allosteric Modulation

Imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of several enzymes through direct binding to their active sites. One notable example is their activity as cysteine protease inhibitors. rsc.orgplos.org A series of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives were designed and shown to inhibit papain, a model cysteine protease. plos.org Kinetic and thermodynamic studies revealed that these compounds bind hydrophobically and are entropically driven. plos.org The inhibition constants (Ki) were in the micromolar range, with the most potent compound featuring a 2-hydroxyphenyl group at the C3 position. plos.org

Another example of enzyme inhibition is Fadrozole, an imidazo[1,5-a]pyridine derivative that functions as an aromatase inhibitor, highlighting the scaffold's ability to bind to steroidogenic enzymes. researchgate.net

The table below summarizes the inhibitory activity of selected 1-substituted pyridylimidazo[1,5-a]pyridine derivatives against the cysteine protease papain.

CompoundR Group (at C3)Papain Kᵢ (µM)Papain IC₅₀ (µM)
3a 2-Hydroxyphenyl13.7013.40
3b 4-Hydroxyphenyl23.2021.17
3c 2-Chlorophenyl90.0094.50
3d 4-Chlorophenyl99.3096.50

Data sourced from plos.org

No specific studies detailing allosteric modulation by compounds with the 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one scaffold were identified in the reviewed literature.

DNA Intercalation and Interaction with Biological Macromolecules

The interaction of imidazo[1,5-a]pyridine derivatives with biological macromolecules such as DNA is a key aspect of their mechanism of action. Studies on ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine ligands have demonstrated their ability to interact with Herring Sperm (HS) DNA. researchgate.net Investigations using absorption titration and viscosity measurements suggest an intercalative mode of binding between the complexes and DNA. researchgate.net This finding is further supported by molecular docking studies, which theoretically confirm the intercalation. researchgate.net

Preclinical Assessment of Biological Activities (Mechanistic Pathways)

Imidazopyridine-based compounds exhibit a wide range of pharmacological activities, which are attributable to their engagement with multiple and diverse biological pathways. nih.gov

Antibacterial Mechanisms of Action

The antibacterial properties of imidazopyridine (IZP) derivatives involve various mechanisms, often targeting essential cellular processes in bacteria. nih.gov These compounds can inhibit enzymes crucial for the synthesis of the cell wall, proteins, folic acid, DNA, or RNA. nih.gov

Enzyme Inhibition: Certain 2H-chromene-based imidazopyridine derivatives have been identified as potent inhibitors of peptide deformylase, an essential enzyme in bacterial protein synthesis. nih.gov

Cell Wall Synthesis: Pyrazolo-imidazopyridine molecular conjugates have been reported to target bacterial cell wall synthesis. nih.gov

Broad-Spectrum Activity: Various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against E. coli, K. pneumoniae, S. aureus, and S. epidermidis. najah.edu Similarly, imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have shown considerable activity against E. coli, P. aeruginosa, and S. aureus. researchgate.net Another study highlights that imidazo[4,5-b]pyridine derivatives are effective against Bacillus and Staphylococcus aureus. mdpi.com Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamides exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with nanomolar minimum inhibitory concentrations (MICs). nih.gov

Table 1: Antibacterial Activity of Imidazopyridine Derivatives

Derivative Class Bacterial Strain(s) Mechanism/Target Reference(s)
2H-Chromene-based Imidazopyridines K. oxytoca, S. pyogenes, S. aureus, E. coli Peptide Deformylase Inhibition nih.gov
Pyrazolo-imidazopyridine Conjugates - Cell Wall Synthesis Inhibition nih.gov
3-Amino-6-fluoroimidazo[1,2-a]pyridines E. coli, K. pneumoniae, S. epidermis Not specified najah.edu
Imidazo[1,2-c]pyrimidin-5(6H)-one E. coli, P. aeruginosa, S. aureus Not specified researchgate.net

Anticancer Mechanistic Pathways (e.g., antiproliferation, cell cycle effects)

Imidazopyridine derivatives have emerged as a promising scaffold for the development of anticancer agents, modulating key signaling pathways involved in cancer cell proliferation and survival. nih.govnih.gov Structural modifications to the imidazopyridine core can yield potent compounds that arrest the cell cycle, induce apoptosis, and cause DNA damage. nih.gov

PI3K/Akt Pathway Inhibition: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3Kα). nih.gov Inhibition of the PI3K-AKT signaling pathway, which is often hyperactivated in tumors, leads to the induction of cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. nih.gov One compound from this series, 13k , demonstrated a potent PI3Kα inhibitory IC50 value of 1.94 nM. nih.gov

STAT3/NF-κB Pathway Modulation: A novel imidazo[1,2-a]pyridine derivative, MIA, was found to exert anti-proliferative effects by modulating the STAT3/NF-κB signaling pathway. nih.gov This compound suppressed the phosphorylation of STAT3 and inhibited the DNA binding activity of NF-κB. nih.gov This modulation leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like BAX. nih.gov

p53 and p21 Upregulation: Studies on other imidazo[1,2-a]pyridine compounds (IP-5) against breast cancer cells showed they can induce cell cycle arrest by increasing the levels of the tumor suppressor proteins p53 and p21. nih.gov

Table 2: Anticancer Mechanisms of Imidazopyridine Derivatives

Derivative Class Cancer Cell Line(s) Mechanistic Pathway Effect Reference(s)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines HCC827 (and others) PI3Kα Inhibition G2/M cell cycle arrest, Apoptosis nih.gov
Imidazo[1,2-a]pyridine (MIA) MDA-MB-231 (Breast), SKOV3 (Ovarian) STAT3/NF-κB Inhibition Reduced cell viability, Apoptosis nih.gov

Antiviral Action and Target Engagement

The imidazopyridine scaffold is a versatile platform for developing antiviral agents against a range of viruses.

HIV: Heterodimers combining an imidazo[1,5-b]pyridazine (B2384543) moiety with d4T (stavudine) have been synthesized to act as dual nucleoside reverse transcriptase inhibitors (NRTI) and non-nucleoside reverse transcriptase inhibitors (NNRTI). nih.gov These compounds showed inhibitory activity against HIV-1 comparable to stavudine (B1682478) and were also active against HIV-2 and nevirapine-resistant HIV-1 strains. nih.gov

Herpesviruses: Imidazo[1,2-a]pyridines bearing a thioether side chain have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Additionally, a series of pyrazolo[1,5-a]pyridine (B1195680) derivatives have been identified as inhibitors of herpes virus replication, with their activity being sensitive to the nature of substituents at the C3 position. nih.gov

Orthopoxviruses: Derivatives of 1-hydroxyimidazole (B8770565) have shown antiviral activity against a wide range of orthopoxviruses, including vaccinia virus (VACV), cowpox virus (CPXV), and the variola virus (VARV), the causative agent of smallpox. nih.gov

Anti-inflammatory Cascade Modulation

Imidazopyridine and related heterocyclic structures can modulate inflammatory cascades through various mechanisms, making them attractive candidates for anti-inflammatory drugs. nih.govnih.gov

NF-κB and STAT3 Pathway Suppression: A novel imidazo[1,2-a]pyridine derivative, MIA, demonstrated anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 pathway in breast and ovarian cancer cell lines. nih.gov The compound reduced levels of inflammatory cytokines like IL-6 and suppressed NF-κB activity, which in turn decreased the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov

MAPK Pathway Targeting: A library of pyrazolo[1,5-a]quinazoline derivatives was screened for anti-inflammatory activity, identifying compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Molecular modeling predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase 3 (JNK3), extracellular signal-regulated kinase 2 (ERK2), and p38α, with the highest complementarity for JNK3. nih.gov

Pro-inflammatory Mediator Inhibition: A hybrid molecule incorporating benzofuran, pyrazole, and pyridine nuclei showed potential as an anti-osteoarthritis agent by inhibiting various pro-inflammatory mediators. nih.gov

Other Emerging Biological Activities and their Underlying Mechanisms

Beyond the well-documented antimicrobial, anticancer, and antiviral activities, derivatives of the core imidazo[1,5-a]pyridin-3-one structure have been explored for other therapeutic applications. A Japanese patent describes that these derivatives possess cardiotonic, antiasthmatic, and arteriosclerosis-preventive properties. google.com The underlying mechanisms for these effects are reported to include bronchodilation and the inhibition of platelet aggregation. google.com

Advanced Applications and Future Research Directions of Imidazo 1,5 a Pyridin 3 2h One Chemical Systems

Applications in Materials Science and Optoelectronics

The inherent photophysical properties of the imidazo[1,5-a]pyridine (B1214698) core, such as high quantum yields, significant Stokes shifts, and good photostability, make it an attractive candidate for applications in optoelectronics and chemical biology. mdpi.comresearchgate.net The introduction of a hydroxyl group at the 6-position, as in 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one, is anticipated to further modulate these electronic and photophysical characteristics, opening new avenues for specialized applications.

Derivatives of the imidazo[1,5-a]pyridine and its isomer, imidazo[1,2-a]pyridine (B132010), have been successfully employed as emitters and host materials in OLEDs. rsc.orgnih.gov For instance, bipolar deep-blue fluorescent emitters using an imidazo[1,2-a]pyridine acceptor have demonstrated high external quantum efficiencies (EQEs) of over 6% and remarkable stability with negligible efficiency roll-off at high brightness. nih.gov These materials can also serve as effective hosts for phosphorescent dyes, achieving high-performance red OLEDs with EQEs exceeding 20%. nih.gov

The design of these materials often involves creating donor-π-acceptor (D–π–A) structures to facilitate intramolecular charge transfer (ICT), a key process for efficient light emission. rsc.org The imidazo[1,5-a]pyridine moiety can act as a potent electron donor. researchgate.net The performance of such materials in OLED devices is highly dependent on their molecular structure, which influences their thermal stability, emission quantum yields, and charge-transport properties.

Device Type Material Class Key Performance Metric Reported Value Reference
Deep-Blue OLEDImidazo[1,2-a]pyridine EmitterExternal Quantum Efficiency (EQE)> 6.1% nih.gov
Red Phosphorescent OLEDImidazo[1,2-a]pyridine HostExternal Quantum Efficiency (EQE)> 20.8% nih.gov

While direct studies on this compound for OLEDs are not yet prevalent, the established success of the parent scaffold suggests a strong potential. The hydroxyl group could be used to fine-tune the emission color and improve intermolecular interactions, potentially enhancing thin-film morphology and device performance.

The imidazo[1,5-a]pyridine scaffold is an excellent platform for creating fluorescent probes due to its compact size, stability, and remarkable photophysical properties. mdpi.comnih.gov These fluorophores have been investigated as probes for monitoring cellular environments, such as cell membranes. mdpi.com Their solvatochromic behavior, where the emission color changes with solvent polarity, makes them suitable for studying membrane dynamics, hydration, and fluidity. mdpi.comnih.gov

Researchers have developed imidazo[1,5-a]pyridine-based probes that successfully intercalate into lipid bilayers, allowing for the study of the lipidic phase through temperature-dependent experiments. mdpi.comnih.gov Furthermore, by integrating the imidazo[1,5-a]pyridine donor with an appropriate acceptor in a Förster Resonance Energy Transfer (FRET) system, near-infrared (NIR) probes with ultra-large Stokes shifts (up to 460 nm) have been created. mdpi.comnih.gov These advanced probes have been used for imaging biologically important molecules like sulfur dioxide in living cells and even in whole organisms like zebrafish. mdpi.comnih.gov

The presence of a 6-hydroxy group in this compound offers a key functional handle. It can act as a proton-donating or -accepting site, making it potentially sensitive to pH changes. This could be exploited to design novel pH sensors for biological imaging.

Probe Application Scaffold Key Feature Example Reference
Cell Membrane ProbeImidazo[1,5-a]pyridineSolvatochromismIntercalation in liposomes mdpi.comnih.gov
NIR ImagingImidazo[1,5-a]pyridineFRET-based, large Stokes shiftSO2 detection in living cells mdpi.comnih.gov
pH SensingImidazo[1,5-a]pyridineAcidochromismOn-off-on fluorescence switching rsc.org

Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazo[1,5-a]pyridine ring system make it an excellent ligand for coordinating with a variety of transition metals. This property has been exploited in the development of novel catalysts and functional metal complexes. uva.esacs.org

Imidazo[1,5-a]pyridine derivatives have been used to create ligands for various transition metals, including manganese, rhenium, molybdenum, ruthenium, copper, and nickel. uva.es For example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine acts as a chelate ligand, forming stable complexes with metals in different oxidation states. uva.es These complexes are relevant in the field of homogeneous catalysis. acs.org The synthesis of such ligands can sometimes be achieved directly through metal-templated condensation reactions. uva.esnih.gov The resulting metal complexes have shown potential in catalytic processes and the formation of unique supramolecular structures. researchgate.net

A significant application of the imidazo[1,5-a]pyridine scaffold is in the formation of N-Heterocyclic Carbenes (NHCs). acs.orgorganic-chemistry.org NHCs are a class of stable carbenes that have become indispensable ligands in homogeneous catalysis due to their strong σ-donating properties and tunable steric and electronic environments. acs.orgorganic-chemistry.org

Imidazo[1,5-a]pyridinium salts, which are the precursors to these NHCs, can be synthesized efficiently through one-step, three-component coupling reactions. organic-chemistry.orgnih.gov This method allows for the incorporation of diverse functional groups and even chiral substituents, providing access to a wide library of NHC ligands. acs.orgorganic-chemistry.org These unsymmetrical NHCs are particularly valuable for controlling the geometry of the metal's ligand sphere. acs.org Imidazo[1,5-a]pyridine-derived NHCs have been successfully used in catalytic applications such as Suzuki-Miyaura cross-coupling and asymmetric allylic alkylations. acs.org

Catalyst Component Synthesis Method Key Feature Application Reference
NHC PrecursorThree-component couplingAccess to diverse, unsymmetrical NHCsHomogeneous Catalysis acs.orgorganic-chemistry.orgnih.gov
Metal LigandMetal-templated condensationForms stable chelate complexesSupramolecular Chemistry uva.esnih.gov

The this compound structure could serve as a precursor to a new class of "mesoionic" or "abnormal" NHCs, where the carbene is not located between the two nitrogen atoms. The hydroxyl group could also be used as a secondary coordination site, leading to bifunctional ligands.

Role in the Development of New Chemical Entities (NCEs) in Academic Drug Discovery

The imidazo[1,5-a]pyridine scaffold and its isomers are recognized as "drug prejudice" or privileged structures in medicinal chemistry. researchgate.netrsc.org This is due to their prevalence in biologically active compounds and approved drugs. researchgate.net Derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netacs.orgnih.gov

The versatility of the scaffold allows for structural modifications to discover and develop novel therapeutic agents. researchgate.net For example, imidazo[1,2-a]pyridine derivatives have been developed as potent and selective antagonists for the Platelet-Derived Growth Factor Receptor (PDGFR), a target in oncology. nih.gov The core structure is also found in drugs targeting GABA-A receptors. researchgate.net

The synthesis of imidazo[1,5-a]pyridine libraries is a subject of intense research, with numerous methods available to access these compounds from readily available starting materials. rsc.org This accessibility facilitates the exploration of this chemical space in the search for new drug candidates. The compound this compound itself is a known key intermediate in the synthesis of coelenterazine (B1669285) analogues, which are important in bioluminescence research and have applications in high-throughput screening assays used in drug discovery.

Unexplored Research Avenues and Challenges for this compound

The unique structural attributes of this compound present both intriguing opportunities for novel applications and significant hurdles in its synthetic and functional exploration. While the broader imidazo[1,5-a]pyridine scaffold has garnered considerable attention, the specific 6-hydroxy substituted variant remains a largely uncharted territory for researchers. rsc.orgresearchgate.net This section delineates the key unexplored research avenues and the inherent challenges associated with this particular chemical entity.

Unexplored Research Avenues:

The strategic placement of a hydroxyl group at the 6-position of the imidazo[1,5-a]pyridin-3(2H)-one core opens up several promising, yet underexplored, areas of investigation:

Photophysical and Photochemical Properties: The influence of the 6-hydroxy substituent on the molecule's electronic and photophysical characteristics is a prime area for future research. Studies on analogous hydroxyphenyl-imidazopyridine derivatives have revealed complex behaviors such as excited-state intramolecular proton transfer (ESIPT), which can lead to molecules with large Stokes shifts, making them suitable for applications as fluorescent probes and laser dyes. tandfonline.comacs.org A thorough investigation into the fluorescence quantum yields, emission lifetimes, and potential for solvatochromism of this compound is warranted.

Development of Novel Bioanalytical Probes: The imidazo[1,5-a]pyridine core is a known fluorophore, and the hydroxyl group at the 6-position could serve as a recognition site or a point for modulation of its fluorescent properties in response to specific analytes. nih.govrsc.org This opens the door to the design of novel chemosensors for detecting metal ions, pH changes, or biologically relevant molecules. The development of probes based on this scaffold for bioimaging, particularly for studying membrane dynamics and cellular environments, is a promising direction. nih.govmdpi.com

Medicinal Chemistry Applications: While various substituted imidazopyridines have been explored for their therapeutic potential, the specific role of a 6-hydroxy group in the context of the imidazo[1,5-a]pyridin-3(2H)-one system is not well-defined. Research into 6-substituted imidazo[1,2-a]pyridines has demonstrated significant activity against colon cancer cell lines and as inhibitors of enzymes like Rab geranylgeranyl transferase. nih.govnih.gov A systematic evaluation of this compound and its derivatives for various biological activities, including as kinase inhibitors or for their effects on neurodegenerative diseases, could yield novel therapeutic leads.

Materials Science and Optoelectronics: Imidazo[1,5-a]pyridine derivatives are recognized for their potential in materials science, including in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The 6-hydroxy group could be leveraged for tuning the solid-state packing and intermolecular interactions, which are crucial for charge transport and emission properties in organic materials.

Challenges:

The exploration of this compound is not without its challenges, primarily in the realms of synthesis and functionalization:

Synthetic Accessibility: The synthesis of specifically substituted imidazo[1,5-a]pyridines can be complex. While general methods for the construction of the imidazo[1,5-a]pyridine ring system exist, the introduction of a hydroxyl group at the 6-position of the pyridine (B92270) ring can be challenging due to the potential for side reactions and the need for specific protecting group strategies. acs.orgnih.gov The synthesis of the unsubstituted imidazo[1,5-a]pyridin-3(2H)-one itself has proven to be difficult. nih.gov

Functionalization and Derivatization: Selective functionalization of the 6-hydroxy group without affecting other reactive sites on the heterocyclic core requires careful optimization of reaction conditions. Developing robust protocols for the etherification, esterification, or coupling reactions at the 6-position is crucial for creating a library of derivatives for structure-activity relationship (SAR) studies.

Table of Potential Research Directions and Associated Challenges:

Research AvenueKey FocusAssociated Challenges
Photophysics Investigation of ESIPT, fluorescence quantum yield, and solvatochromism.Accurate prediction of excited-state dynamics and solvent effects.
Bioanalytical Probes Design of chemosensors for ions and biomolecules; development of bioimaging agents.Achieving high selectivity and sensitivity; ensuring biocompatibility.
Medicinal Chemistry Screening for anticancer, kinase inhibitory, and neuroprotective activities.Overcoming synthetic hurdles for library generation; understanding SAR.
Materials Science Exploration for use in OLEDs and other optoelectronic devices.Controlling solid-state packing and morphology; achieving high device efficiency and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using imidazo[1,5-a]pyridine precursors. For example, urea derivatives are formed by reacting CO₂ with amines under guanidine catalysis in solvent-free conditions at 140°C, followed by functionalization with acyl chlorides (e.g., benzoyl chloride) . Nucleophilic substitution or oxidation steps may introduce the hydroxy group. Key reagents include triethylamine and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as catalysts.

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, in related imidazo[1,5-a]pyridinones, characteristic signals include δ = 5.6–6.8 ppm (pyridine protons) and δ = 170–185 ppm (carbonyl carbons) .
  • LC-MS : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks (e.g., m/z = 343.0 for a benzoyl-substituted analog) .
  • Elemental Analysis : Validates purity and composition (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What solvent systems are optimal for purifying this compound?

  • Methodological Answer : Flash chromatography with gradients like cyclohexane:ethyl acetate (3:1) is effective for isolating imidazo[1,5-a]pyridinone derivatives . For polar derivatives, methanol:dichloromethane (1:10) may improve resolution.

Advanced Research Questions

Q. How can low yields in the synthesis of 6-hydroxy-substituted derivatives be addressed?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Optimizing Reaction Time : Prolonged heating (e.g., 30 minutes at 140°C under CO₂) improves cyclization efficiency .
  • Catalyst Screening : TBD or DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity of intermediates .
  • Protecting Groups : Temporarily blocking the hydroxy group with tert-butyldimethylsilyl (TBS) ethers prevents undesired oxidation .

Q. How to resolve discrepancies in spectroscopic data for substituted analogs?

  • Methodological Answer : Contradictions may stem from tautomerism or dynamic NMR effects. For example:

  • Variable Temperature NMR : Resolves overlapping signals caused by keto-enol tautomerism (e.g., δ = 5.6–6.3 ppm for exchangeable protons) .
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for imidazo[1,5-a]pyridine derivatives with fused indene-dione systems .

Q. What computational methods predict the reactivity of the hydroxy group in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Models the electron density of the hydroxy group to predict sites for electrophilic substitution (e.g., Fukui indices).
  • Molecular Dynamics : Simulates solvent effects on hydrogen-bonding interactions, which influence regioselectivity in alkylation or acylation reactions .

Key Considerations for Experimental Design

  • Steric Effects : Bulky substituents (e.g., benzyl groups) lower yields due to hindered nucleophilic attack .
  • Electron-Withdrawing Groups : The hydroxy group enhances electrophilic aromatic substitution at adjacent positions, enabling regioselective bromination or nitration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.